2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate is a compound known for its utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is a succinimidyl ester functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate typically involves the functionalization of bicyclo[6.1.0]non-4-yn-9-ylmethanol with a succinimidyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is notable for its ability to occur without the need for a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-functionalized biomolecules or compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly valued in bioconjugation and labeling applications .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through SPAAC reactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells due to its bioorthogonal nature.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the creation of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate involves its ability to undergo SPAAC reactions. The cyclooctyne moiety reacts with azide-functionalized compounds to form stable triazole linkages. This reaction is strain-promoted, meaning the inherent ring strain in the cyclooctyne drives the reaction forward without the need for a catalyst .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another cyclooctyne derivative used in similar SPAAC reactions.
2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: A related compound with similar functional groups and applications.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate apart is its specific functionalization that allows for efficient and selective SPAAC reactions. Its stability and reactivity balance make it particularly useful in biological settings where copper-catalyzed reactions are not feasible .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9-bicyclo[6.1.0]non-4-ynyl)propanoate |
InChI |
InChI=1S/C16H19NO4/c18-14-8-9-15(19)17(14)21-16(20)10-7-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
InChI Key |
PBZMFJWYYWNMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2CCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
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